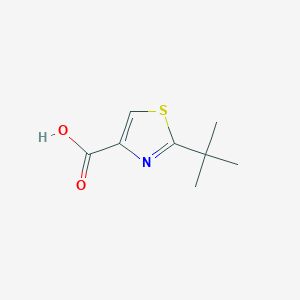

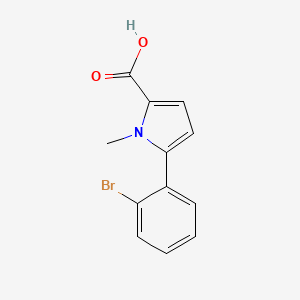

1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol

Descripción general

Descripción

Benzimidazoles, which have a structure similar to the one you mentioned, are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, asymmetric bis(benzimidazoles) were prepared through condensation with 4-nitro-o-phenylenediamine, N-methyl-o-phenylenediamine, or 4,5-dimethyl-o-phenylenediamine .Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides .Chemical Reactions Analysis

1,5-Bis(3,4,5-trimethoxyphenyl)- and 1,5-bis(2-methoxy-4-methylphenyl)-3-mercaptoformazans have been prepared and characterized, and their reactions with metal ions in a two-phase system are reported .Physical And Chemical Properties Analysis

The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties . Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .Aplicaciones Científicas De Investigación

Corrosion Inhibition

One notable application of imidazole derivatives is in the field of corrosion inhibition. Studies have shown that imidazole derivatives can be highly effective in protecting metals against corrosion in acidic environments. For instance, imidazole derivatives have been synthesized and tested for their corrosion inhibition efficacy on mild steel in acidic solutions. These compounds exhibit significant corrosion inhibition efficiency, attributed to their strong adsorption on the metal surface, following the Langmuir adsorption model. This suggests a mixed type of adsorption mechanism involving both physisorption and chemisorption (Prashanth et al., 2021).

Antimicrobial Activity

Imidazole and thiolate-based compounds have also been explored for their antimicrobial properties. Bismuth thiolato complexes synthesized from imidazole-based thiones have shown significant bactericidal properties against various bacteria, including MRSA and E. coli, with minimal toxicity towards mammalian cells. These findings indicate the potential of imidazole-based compounds in developing new antimicrobial agents (Luqman et al., 2014).

Coordination Polymers and MOFs

The structural versatility of imidazole-based ligands has been utilized in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). These materials exhibit diverse architectures and functionalities, including luminescence and photocatalytic behavior. For example, coordination polymers constructed from imidazole ligands and metal ions have been reported to form complex structures with potential applications in electrocatalysis and photoluminescence (Yang et al., 2022).

Photocatalytic and Electrochemical Applications

Imidazole-based compounds have also been explored for their photocatalytic and electrochemical applications. For instance, MOFs featuring imidazole linkers have demonstrated efficient photocatalytic degradation of pollutants and electrocatalytic performance for oxygen reduction reactions, highlighting their potential in environmental remediation and energy conversion processes (Hao et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

3,4-bis(4-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-12-3-7-14(8-4-12)16-11-18-17(20)19(16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCORWRWJRSGBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196670 | |

| Record name | 1,3-Dihydro-1,5-bis(4-methylphenyl)-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol | |

CAS RN |

1105188-73-5 | |

| Record name | 1,3-Dihydro-1,5-bis(4-methylphenyl)-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105188-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1,5-bis(4-methylphenyl)-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1517603.png)

![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)

![7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1517609.png)

![N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1517616.png)